5-(3-bromo-5-methylphenyl)-1,3,4-thiadiazol-2-amine
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Overview
Description
5-(3-bromo-5-methylphenyl)-1,3,4-thiadiazol-2-amine is an organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This specific compound is characterized by the presence of a bromine atom and a methyl group on the phenyl ring, which is attached to the thiadiazole moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-bromo-5-methylphenyl)-1,3,4-thiadiazol-2-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-bromo-5-methylbenzoic acid hydrazide with thiocarbonyl compounds under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then cyclizes to form the thiadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(3-bromo-5-methylphenyl)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The thiadiazole ring can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used to replace the bromine atom.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or cyano derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
5-(3-bromo-5-methylphenyl)-1,3,4-thiadiazol-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 5-(3-bromo-5-methylphenyl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Similar Compounds
5-phenyl-1,3,4-thiadiazol-2-amine: Lacks the bromine and methyl substituents.
5-(3-chloro-5-methylphenyl)-1,3,4-thiadiazol-2-amine: Contains a chlorine atom instead of bromine.
5-(3-bromo-4-methylphenyl)-1,3,4-thiadiazol-2-amine: The position of the methyl group is different.
Uniqueness
The presence of both bromine and methyl groups on the phenyl ring of 5-(3-bromo-5-methylphenyl)-1,3,4-thiadiazol-2-amine imparts unique chemical properties. These substituents can influence the compound’s reactivity, stability, and biological activity, making it distinct from other similar compounds.
Properties
CAS No. |
1388066-69-0 |
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Molecular Formula |
C9H8BrN3S |
Molecular Weight |
270.15 g/mol |
IUPAC Name |
5-(3-bromo-5-methylphenyl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C9H8BrN3S/c1-5-2-6(4-7(10)3-5)8-12-13-9(11)14-8/h2-4H,1H3,(H2,11,13) |
InChI Key |
VOQZBRJBFLZSKW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)C2=NN=C(S2)N |
Purity |
95 |
Origin of Product |
United States |
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